molecular formula C10H14ClNO4 B1430264 Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride CAS No. 1607016-37-4

Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride

Cat. No. B1430264
CAS RN: 1607016-37-4
M. Wt: 247.67 g/mol
InChI Key: WMYMYJCNMAYKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride, also known as MHA, is a compound that has been extensively studied for its potential therapeutic applications. MHA is a derivative of the natural product L-DOPA, which is a precursor to the neurotransmitter dopamine. MHA has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride: is a valuable intermediate in the synthesis of various heterocyclic compounds. These heterocycles are significant due to their presence in many pharmaceuticals and natural products . The compound can be used to create four to seven-membered heterocycles, which often exhibit unique biological activities.

Pharmaceutical Drug Research and Development

This compound plays a crucial role in drug research and development, particularly in the creation of novel pharmacophores. It serves as a building block for the synthesis of complex molecules that can be screened for a wide range of biological activities .

Biological Activity Profiling

The derivative compounds synthesized from Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride can be used for biological activity profiling. This includes testing for antimicrobial, antiviral, and anticancer properties, which are critical in the early stages of drug discovery .

Material Science

In material science, this compound can contribute to the development of new materials with potential applications in electronics and photonics. Its derivatives can be used to modify the optical properties of materials .

Corrosion Inhibition

The compound’s derivatives have shown potential as corrosion inhibitors, which is essential for protecting metals against corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial .

Analytical Chemistry

In analytical chemistry, Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride and its derivatives can be used as reagents or standards in the development of new analytical methods. This can help in the quantification and detection of various substances .

properties

IUPAC Name

methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-14-8-4-3-6(5-7(8)12)9(11)10(13)15-2;/h3-5,9,12H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYMYJCNMAYKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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